What are the physical and chemical properties of Ethyl Difluoro(pyridin-2-yl)acetate?
What are the physical and chemical properties of Ethyl Difluoro(pyridin-2-yl)acetate?
An In-depth Technical Guide to Ethyl Difluoro(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Difluoro(pyridin-2-yl)acetate (CAS No. 267876-28-8) is a fluorinated organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of parent compounds. The presence of both a difluoroacetate moiety and a pyridine ring makes Ethyl Difluoro(pyridin-2-yl)acetate a versatile building block for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support researchers in its effective application.
Molecular Structure and Core Properties
The foundational attributes of a chemical compound are dictated by its structure. Ethyl Difluoro(pyridin-2-yl)acetate possesses a central carbon atom attached to a pyridine ring, two fluorine atoms, and an ethyl ester group.
Caption: Figure 1. Chemical Structure of Ethyl Difluoro(pyridin-2-yl)acetate.
Table 1: Core Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 267876-28-8 | [2][3][4] |
| Molecular Formula | C₉H₉F₂NO₂ | [3][4][5] |
| Molecular Weight | 201.17 g/mol | [2][3][4] |
| Synonyms | Difluoro(pyridin-2-yl)acetic acid ethyl ester, 2-(1,1-Difluoro-2-ethoxy-2-oxoethyl)pyridine | [2][3] |
| Purity (Typical) | 95% | [2][4] |
Physical Properties
The physical characteristics of Ethyl Difluoro(pyridin-2-yl)acetate are crucial for its handling, storage, and application in various experimental setups.
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 79.5 °C at 0.5 mmHg, Predicted: 244.2 ± 35.0 °C | [2][3] |
| Density | Predicted: 1.228 ± 0.06 g/cm³ | [3] |
| Flash Point | >100 °C | [2] |
Chemical Properties and Reactivity
Understanding the chemical behavior of Ethyl Difluoro(pyridin-2-yl)acetate is essential for designing synthetic routes and for its use as a reagent.
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Storage and Stability: It is recommended to store this compound at 2-8°C.[3] For similar compounds, storage in a dry and well-ventilated place is advised.[6]
-
Incompatibilities: Based on related structures, strong acids, strong bases, and strong oxidizing agents should be considered incompatible.[6]
-
Acidity: The predicted pKa of the compound is 1.80 ± 0.12, indicating it is a weak acid.[3]
Synthetic Relevance
The difluoromethyl group is a bioisostere of a hydroxyl group, thiol, or amine, and its introduction can modulate the acidity and lipophilicity of a molecule. Ethyl Difluoro(pyridin-2-yl)acetate serves as a key intermediate in the synthesis of more complex molecules. For example, a common synthetic strategy for related compounds involves the N-alkylation of pyridine derivatives with reagents like ethyl bromodifluoroacetate, followed by in-situ hydrolysis and decarboxylation to yield N-difluoromethylated pyridinium salts.[7]
Caption: Figure 2. Generalized Synthetic Pathway.
Spectroscopic Data
Spectroscopic analysis is vital for the structural elucidation and purity assessment of Ethyl Difluoro(pyridin-2-yl)acetate. While specific spectra for this exact compound are proprietary to suppliers, the expected spectral characteristics can be inferred from its structural components and data from analogous compounds.[2]
Table 3: Predicted Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring, a quartet for the -CH₂- of the ethyl group, and a triplet for the -CH₃ of the ethyl group. The difluoromethyl proton would likely appear as a triplet due to coupling with the two fluorine atoms. |
| ¹³C NMR | Resonances for the carbons of the pyridine ring, the difluoromethyl carbon (split into a triplet by the two fluorine atoms), the carbonyl carbon of the ester, and the two carbons of the ethyl group. |
| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1740 cm⁻¹), C-F stretching bands, and aromatic C-H and C=C stretching bands from the pyridine ring. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 201.17, along with characteristic fragmentation patterns. |
Safety and Handling
Appropriate safety precautions are imperative when working with Ethyl Difluoro(pyridin-2-yl)acetate. While a specific safety data sheet (SDS) for this compound is not publicly available, data for structurally related compounds can provide guidance.
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Potential Hazards: Based on similar compounds like Ethyl difluoro(2-methylpyridin-4-yl)acetate, this substance may cause skin and eye irritation and could be harmful if swallowed.[6] Overexposure through inhalation may lead to respiratory irritation.[6] The related compound, ethyl difluoroacetate, is classified as a flammable liquid and can cause severe skin burns and eye damage.[8][9][10][11]
-
Personal Protective Equipment (PPE): It is recommended to use chemical-resistant gloves and safety goggles when handling this compound.[6]
-
First Aid: In case of skin contact, the affected area should be rinsed with plenty of water.[6] If inhaled, move to fresh air.[6] If ingested or in case of eye contact, seek immediate medical attention.[6]
-
Fire Safety: While this compound has a high flash point, related compounds are flammable. Use appropriate fire extinguishers, such as alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10]
Applications in Research and Development
The unique combination of a pyridine ring and a difluoroacetate group makes Ethyl Difluoro(pyridin-2-yl)acetate a valuable building block in medicinal chemistry.
-
Pharmaceutical Synthesis: Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.[1] This compound serves as a precursor for the synthesis of novel molecules with potential applications in various therapeutic areas, including oncology and infectious diseases.[1]
-
Drug Discovery: The pyridine moiety is a common scaffold in many biologically active compounds. For instance, di(pyridin-2-yl) structures have been investigated as novel macrofilaricidal agents for treating filarial infections.[12] The incorporation of the difluoroacetate group can be a strategy to optimize the pharmacokinetic and pharmacodynamic properties of such drug candidates.
Conclusion
Ethyl Difluoro(pyridin-2-yl)acetate is a specialized chemical intermediate with significant potential in the synthesis of novel, high-value molecules, particularly within the pharmaceutical industry. Its distinct physical and chemical properties, largely influenced by the presence of the difluoroacetate and pyridine functionalities, make it a versatile tool for researchers. A thorough understanding of its characteristics, coupled with stringent safety protocols, is essential for its effective and safe utilization in the laboratory.
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